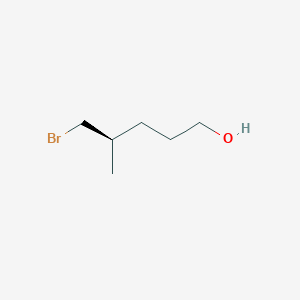
(R)-5-Bromo-4-methylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-Bromo-4-methylpentan-1-ol is an organic compound with the molecular formula C6H13BrO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to a pentane chain. The ® configuration indicates the specific spatial arrangement of these groups around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-4-methylpentan-1-ol can be achieved through several methods. One common approach involves the bromination of 4-methylpentan-1-ol. This reaction typically uses a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction conditions often require cooling to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of ®-5-Bromo-4-methylpentan-1-ol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-Bromo-4-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) to form the corresponding alcohol or with cyanide ions (CN-) to form a nitrile.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide (NaOH) in water or ethanol at elevated temperatures.
Major Products Formed
Oxidation: 5-Bromo-4-methylpentanal or 5-Bromo-4-methylpentanone.
Reduction: 4-Methylpentan-1-ol.
Substitution: 5-Hydroxy-4-methylpentan-1-ol or 5-Cyano-4-methylpentan-1-ol.
Wissenschaftliche Forschungsanwendungen
®-5-Bromo-4-methylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-5-Bromo-4-methylpentan-1-ol depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-5-Bromo-4-methylpentan-1-ol: The enantiomer of ®-5-Bromo-4-methylpentan-1-ol, with a different spatial arrangement of groups around the chiral center.
5-Bromo-4-methylpentan-2-ol: A structural isomer with the hydroxyl group on the second carbon.
4-Bromo-3-methylbutan-1-ol: A compound with a shorter carbon chain and different substitution pattern.
Uniqueness
®-5-Bromo-4-methylpentan-1-ol is unique due to its specific chiral configuration, which can influence its reactivity and interactions in chemical and biological systems. Its distinct structure makes it valuable for synthesizing enantiomerically pure compounds and studying chiral interactions.
Eigenschaften
Molekularformel |
C6H13BrO |
|---|---|
Molekulargewicht |
181.07 g/mol |
IUPAC-Name |
(4R)-5-bromo-4-methylpentan-1-ol |
InChI |
InChI=1S/C6H13BrO/c1-6(5-7)3-2-4-8/h6,8H,2-5H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
NQSQJHBIDKCPRD-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](CCCO)CBr |
Kanonische SMILES |
CC(CCCO)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



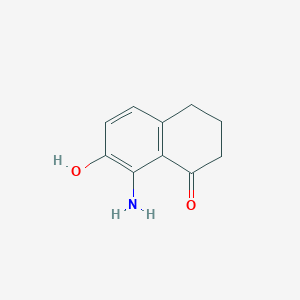





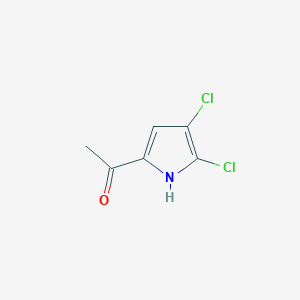
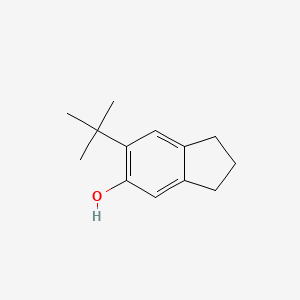
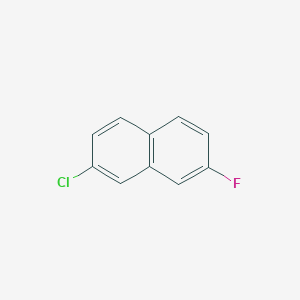

![Pyrido[1,2-a]benzimidazol-2-amine](/img/structure/B11910128.png)


